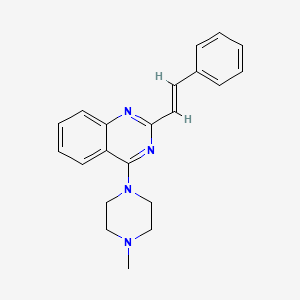
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, also known as MPPQ, is a quinazoline derivative that has been extensively studied for its potential use in various scientific research applications. MPPQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, inflammation, and pain perception.
Wissenschaftliche Forschungsanwendungen
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is in the field of neuroscience, where it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as chronic pain conditions.
Wirkmechanismus
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and peripheral tissues. By blocking the activity of the α7 receptor, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline can modulate a wide range of physiological processes, including inflammation, pain perception, and cognitive function.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. In animal models, 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline has been shown to improve cognitive function and memory, reduce inflammation and pain perception, and improve overall health and wellbeing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its selectivity for the α7 receptor, which allows for precise modulation of physiological processes without affecting other receptors or pathways. However, one limitation of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological and inflammatory disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to fully understand the safety and toxicity profile of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline, as well as its potential interactions with other drugs and medications.
Synthesemethoden
The synthesis of 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline involves the condensation of 4-methylpiperazine and 2-phenylacetaldehyde, followed by the cyclization of the resulting intermediate with 2-aminobenzophenone. The reaction yields 4-(4-methyl-1-piperazinyl)-2-(2-phenylvinyl)quinazoline as a white solid with a melting point of 205-207°C.
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-24-13-15-25(16-14-24)21-18-9-5-6-10-19(18)22-20(23-21)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQDPUMJVETEK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)



![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)
![(2-chloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909321.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909335.png)